molecular formula C8H16ClNO4 B2562729 (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride CAS No. 2567489-25-0

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride

Cat. No.: B2562729
CAS No.: 2567489-25-0
M. Wt: 225.67
InChI Key: WIFVCLUYNHEJOY-GEMLJDPKSA-N
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Description

“(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride” is a chiral amino acid derivative characterized by a stereochemically defined structure. The compound features a branched aliphatic chain with a carboxyethyl group attached to the amino nitrogen and a methyl substituent at the β-position of the butanoic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-4(2)6(8(12)13)9-5(3)7(10)11;/h4-6,9H,1-3H3,(H,10,11)(H,12,13);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFVCLUYNHEJOY-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567489-25-0
Record name (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The amino and carboxylate groups enable coordination with transition metals, forming stable complexes. Research involving related amino acid derivatives (e.g., 2-amino-3-methylbutanoic acid) demonstrates these interactions .

Key Findings:

  • Chromium(III) Complexes : Reacts with CrCl₃·6H₂O under aqueous-ethanolic conditions to form pink precipitates. Coordination occurs via the amino nitrogen and carboxylate oxygen, evidenced by IR shifts:

    • ν(N–H) at 3362 cm⁻¹ (shifted +81 cm⁻¹ upon coordination).

    • νsym(COO⁻) and νasym(COO⁻) at 1635 cm⁻¹ and 1398 cm⁻¹, respectively .

  • Vanadium(IV) Complexes : Forms oxovanadium(IV) complexes (e.g., [VO(L)₂]) with ν(V=O) at 950 cm⁻¹, indicating monomeric structures .

Metal IonLigandsKey IR Bands (cm⁻¹)Product Color
Cr³⁺2-amino-3-methylbutanoic acid3362 (N–H), 1635 (COO⁻)Pink
V⁴⁺2-amino-3-methylbutanoic acid950 (V=O), 1653 (COO⁻)Pink

Acid-Base Reactivity

The compound undergoes pH-dependent dissociation:

  • Carboxylic Acid Groups : Deprotonate at pH > 4.5, forming a dianionic species.

  • Amino Group : Protonated in acidic conditions (pH < 6.5), stabilizing the hydrochloride salt .

Solubility Profile :

  • Highly soluble in polar solvents (water, ethanol) due to ionic interactions.

  • Insoluble in nonpolar solvents (e.g., hexane).

Peptide Bond Formation

The amino group participates in coupling reactions with carboxylic acids or activated esters. For example:

  • EDC/HOBt-Mediated Coupling : Forms amide bonds with unprotected carboxylic acids under mild conditions, yielding peptide derivatives .

  • Limitation : The hydrochloride salt requires neutralization (e.g., using triethylamine) to free the amino group for reactivity.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis (HCl gas):
C8H15NO4HCl+CH3OHH+Methyl ester+H2O\text{C}_8\text{H}_{15}\text{NO}_4\cdot\text{HCl} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

  • Application : Ester derivatives enhance bioavailability in drug formulations.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decarboxylation : Above 200°C, loses CO₂ from the β-carboxyethyl group.

  • Hydrochloride Dissociation : Releases HCl gas at 150–180°C, forming the free amino acid .

Biochemical Interactions

While not a direct chemical reaction, the compound modulates glutamate receptors via competitive binding:

  • Mechanism : Acts as a partial agonist at NMDA receptors due to structural mimicry of glutamate.

  • Selectivity : Preferential binding to GluN2B subunits, influencing synaptic plasticity.

Stereochemical Stability

The (2S,1S) configuration resists racemization under mild conditions (pH 5–8, 25°C) but equilibrates in strongly acidic/basic media:

  • Half-Life : >24 hours at pH 7.0, <1 hour at pH 12.0 .

Scientific Research Applications

The compound (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride , commonly known for its role in various scientific applications, particularly in biochemistry and pharmacology, has garnered attention for its potential therapeutic benefits and metabolic functions. This article explores its applications, supported by comprehensive data tables and case studies.

Structure and Composition

  • IUPAC Name : (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride
  • Molecular Formula : C7H14ClN1O2
  • Molecular Weight : 179.64 g/mol

Key Features

  • The compound features a chiral center at the second carbon and possesses both amino and carboxylic acid functional groups, making it relevant in biological systems.

Pharmaceutical Development

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, including enzymes and receptors.

Case Studies

  • Antidiabetic Effects : Research indicates that derivatives of this compound may enhance insulin sensitivity, thus playing a role in managing diabetes mellitus .
  • Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Metabolic Research

The compound is involved in metabolic pathways, particularly those related to amino acid metabolism.

Data Table: Metabolic Pathways

PathwayRole of CompoundReferences
Amino Acid MetabolismServes as a substrate for transamination reactions
Gut Microbiome HealthIdentified as a metabolite linked to gut microbiome diversity

Nutritional Biochemistry

This compound is also studied for its role in nutrition, particularly in protein synthesis and muscle metabolism.

Nutritional Insights

  • It is hypothesized that the compound may aid in muscle recovery post-exercise by facilitating protein synthesis .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture as a biostimulant, promoting plant growth and resilience.

Case Studies

  • Plant Growth Promotion : Preliminary studies indicate that the application of this compound can enhance root development and overall plant vigor under stress conditions .

Mechanism of Action

The mechanism of action of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, or electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues with Modified Backbones

Several structurally related compounds exhibit variations in their amino acid backbones or substituents, impacting their physicochemical and biological properties:

Compound Name Molecular Formula Key Functional Groups Notable Properties
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1) C₅H₁₂ClNO₃ Methoxy group at C4 Enhanced hydrophilicity compared to the target compound; used in peptide synthesis
(3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (CAS 270062-89-0) C₁₁H₁₆ClNO₂ Aromatic 2-methylphenyl substituent Increased lipophilicity; potential CNS activity due to aromatic moiety
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) C₂₀H₂₇N₃O₅ Cyclohexylcarbamoyl-benzoyl group Demonstrated in vitro enzyme inhibition; lower solubility in aqueous media

Key Observations :

  • Hydrochloride salts (e.g., target compound and CAS 3311-01-1) exhibit higher aqueous solubility compared to non-salt analogs like 2CA3MBA .

Research Findings :

  • Esterified derivatives (e.g., methyl esters) are often intermediates in drug synthesis, requiring hydrolysis to active carboxylic acids .
  • Cyclic backbones (e.g., cyclobutane) may improve metabolic stability but reduce solubility .
Functional Group Impact on Reactivity
  • Carboxyethyl vs. Carboxamide Groups :
    • The target compound’s carboxyethyl group provides a negatively charged carboxylate at physiological pH, unlike carboxamide derivatives (e.g., 2CA3MBA), which remain neutral .
  • Amino Acid vs.

Biological Activity

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride, commonly referred to as L-THA or L-threonine hydroxy analog, is a compound that has garnered attention for its potential biological activities, particularly in relation to its effects on neurotransmitter systems and metabolic pathways. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C8H15NO4
  • Molecular Weight : 175.21 g/mol
  • IUPAC Name : (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride
  • SMILES : CC(C(=O)O)C(C(=O)O)NCC(C(=O)O)C(C)C

L-THA primarily acts as a modulator of the glutamatergic system by influencing the activity of metabotropic glutamate receptors (mGluRs). Research indicates that it may serve as an agonist for group II mGluRs, which are implicated in various neurological processes, including synaptic plasticity and neuroprotection.

Key Findings:

  • Neuroprotective Effects : Studies have shown that L-THA can protect neuronal cells from excitotoxicity induced by excessive glutamate. This protective effect is thought to be mediated through mGluR2 and mGluR3 activation, leading to reduced intracellular calcium levels and decreased neuronal death .
  • Anticonvulsant Properties : In animal models, L-THA has demonstrated anticonvulsant properties. It was found to significantly reduce the frequency and severity of seizures induced by convulsants, suggesting its potential utility in epilepsy treatment .
  • Influence on Neurotransmitter Release : L-THA modulates the release of neurotransmitters such as dopamine and serotonin, which could have implications for mood regulation and anxiety disorders .

Study 1: Neuroprotective Role in Ischemia

In a controlled laboratory study, L-THA was administered to rats subjected to ischemic conditions. The results indicated a significant decrease in neuronal apoptosis compared to control groups. Histological analysis revealed preserved neuronal architecture and reduced markers of oxidative stress .

Study 2: Impact on Seizure Activity

Another study focused on the effects of L-THA on seizure activity in mice. The compound was administered prior to inducing seizures with pentylenetetrazol. Results showed a marked reduction in seizure duration and intensity, supporting its potential as an anticonvulsant agent .

Table 1: Biological Activities of L-THA

ActivityObservationsReferences
NeuroprotectionReduced neuronal death in ischemia models
AnticonvulsantDecreased seizure frequency and severity
Modulation of neurotransmittersAltered release patterns in vitro

Table 2: Pharmacokinetic Properties

ParameterValue
Bioavailability~5% (limited oral bioavailability)
Half-life3 hours
MetabolismPrimarily hepatic

Q & A

Q. What are the recommended synthetic routes for (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling protected amino acid derivatives under controlled conditions. For example, analogous compounds (e.g., methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are synthesized by reacting amino esters with acid chlorides or activated carbonyl groups in the presence of hydrochloric acid to form the hydrochloride salt . Optimization includes:

  • Temperature control : Stirring at room temperature or under mild heating (e.g., 60°C in THF) to prevent racemization .
  • Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility and reaction efficiency .
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) ensures high purity .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is critical due to the stereospecific nature of amino acids. Methods include:

  • Chiral HPLC : Using columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers .
  • Optical rotation analysis : Comparing observed rotation with literature values for (2S)-configured analogs .
  • NMR with chiral shift reagents : Adding europium-based reagents to distinguish diastereomeric environments .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in conflicting spectral data (e.g., NMR, LCMS)?

Discrepancies in spectral data may arise from impurities or conformational flexibility. A tiered approach is recommended:

  • Multi-dimensional NMR : 2D-COSY or HSQC experiments clarify proton-proton correlations and confirm backbone connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.1%) .
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives, though challenging for hydrochloride salts due to hygroscopicity .

Q. How should stability studies be designed to assess degradation under physiological or storage conditions?

Stability protocols should mimic real-world scenarios:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LCMS .
  • Thermal stability : Accelerated testing at 40–60°C to predict shelf-life, with HPLC tracking decomposition products .
  • Light sensitivity : Expose to UV/visible light and quantify photodegradants using validated chromatographic methods .

Q. What experimental frameworks address contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Contradictions often stem from assay variability or off-target effects. Mitigation strategies include:

  • Standardized assay conditions : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and control for ionic strength .
  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 curves .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and fluorescence-based assays for functional modulation .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing variability in synthetic yield or bioactivity data?

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio) affecting yield .
  • Multivariate regression : Correlate structural modifications (e.g., substituent electronegativity) with bioactivity trends .
  • Error analysis : Report confidence intervals for IC50 values and apply ANOVA to compare batch-to-batch variability .

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